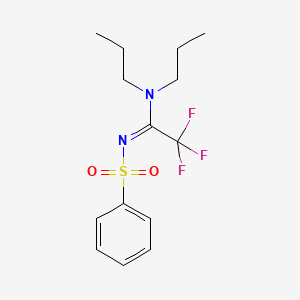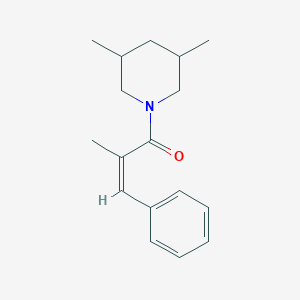![molecular formula C19H19ClN6O B5490886 (4-chloro-1H-pyrazol-5-yl)-[4-(dimethylamino)-2-phenyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B5490886.png)
(4-chloro-1H-pyrazol-5-yl)-[4-(dimethylamino)-2-phenyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chloro-1H-pyrazol-5-yl)-[4-(dimethylamino)-2-phenyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a chlorine atom and a pyrido[3,4-d]pyrimidine ring system with a dimethylamino group and a phenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1H-pyrazol-5-yl)-[4-(dimethylamino)-2-phenyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds. The pyrido[3,4-d]pyrimidine ring system can be synthesized via condensation reactions involving appropriate amines and aldehydes or ketones. The final step involves coupling the two ring systems under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of catalysts, such as palladium or copper, to facilitate coupling reactions, and employing high-throughput techniques to scale up the production process. Additionally, purification methods like recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1H-pyrazol-5-yl)-[4-(dimethylamino)-2-phenyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted pyrazole ring, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-1H-pyrazol-5-yl)-[4-(dimethylamino)-2-phenyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-chloro-1H-pyrazol-5-yl)-[4-(dimethylamino)-2-phenyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-1H-pyrazol-5-yl)-[4-(dimethylamino)-2-phenyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone: shares structural similarities with other pyrazole and pyrido[3,4-d]pyrimidine derivatives.
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have applications in dye and herbicide production.
Knoevenagel Condensation Products: These compounds are synthesized through the Knoevenagel condensation reaction and have diverse applications in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-chloro-1H-pyrazol-5-yl)-[4-(dimethylamino)-2-phenyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-25(2)18-13-8-9-26(19(27)16-14(20)10-21-24-16)11-15(13)22-17(23-18)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOXKBNMRBXQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1CCN(C2)C(=O)C3=C(C=NN3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethylphenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5490809.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzamide](/img/structure/B5490811.png)
![ethyl 7-methyl-5-(4-methylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5490816.png)
![1-methyl-6-propyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5490823.png)
![2-[4-(1-cyclopentyl-3,6-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5490825.png)
![2,4-difluoro-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-methoxybenzamide](/img/structure/B5490830.png)
![4-[(2-methoxy-1-naphthyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5490835.png)

![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5490841.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5490850.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5490856.png)
![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5490863.png)
![4-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5490893.png)
